

Thermal properties of poly(octadecyl methacrylate)

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Compound of Interest

Compound Name: *Octadecyl methacrylate*

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An In-depth Technical Guide to the Thermal Properties of Poly(**octadecyl methacrylate**)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(**octadecyl methacrylate**), commonly known as PODMA, is a comb-like polymer characterized by a flexible methacrylate backbone and long, crystalline octadecyl side chains. This unique architecture imparts distinct thermal properties that are of significant interest in various advanced applications, including as phase change materials (PCMs) for thermal energy storage, in drug delivery systems, and as viscosity modifiers for lubricating oils. The thermal behavior of PODMA is dominated by the melting transition of its crystalline side chains and the glass transition of its amorphous backbone. This guide provides a comprehensive overview of the key thermal properties of PODMA, detailed experimental protocols for their characterization, and a summary of quantitative data from the literature.

Core Thermal Properties of PODMA

The primary thermal transitions of PODMA are its glass transition temperature (Tg) and its melting temperature (Tm). The Tg corresponds to the transition of the amorphous polymer backbone from a rigid, glassy state to a more flexible, rubbery state. The Tm is associated with the melting of the ordered, crystalline domains formed by the long octadecyl side chains.

Quantitative Data Summary

The thermal properties of poly(**octadecyl methacrylate**) have been characterized across multiple studies. The following tables summarize the key quantitative data reported in the literature.

Table 1: Glass Transition and Melting Temperatures

Property	Value	Notes
Glass Transition Temperature (Tg)	-100 °C	This is the most frequently cited value for the glass transition of the polymer backbone. [1] [2] [3] [4] [5]
-85 °C	Determined in a specific study, noted as being higher than previously reported values. [2]	
Melting Temperature (Tm)	36 - 37.7 °C	Represents the melting of the crystalline octadecyl side chains. [1] [3] [4] [6] [7]
21.3 - 21.8 °C	Reported for poly(ethylene oxide)-block-poly(octadecyl methacrylate) (PEO-b-PODMA) copolymers, indicating the influence of the block structure. [8] [9]	

Table 2: Thermal Stability and Enthalpy

Property	Value	Notes
Thermal Decomposition Temperature (Td)	Stable up to 230 °C	Determined by Thermogravimetric Analysis (TGA), indicating good thermal stability for applications below this temperature.[6][10]
Latent Heat of Melting (ΔH_m)	62 J/g	This value quantifies the energy storage capacity associated with the side-chain melting transition.[6]

Experimental Protocols for Thermal Analysis

The characterization of PODMA's thermal properties predominantly relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of these transitions.[11][12]

Methodology:

- Sample Preparation:
 - Accurately weigh 1-10 mg of the PODMA sample into a standard aluminum DSC pan.[1][4]
 - Place a lid on the pan and hermetically seal it using a crimping press.[13][14] For analyses where volatiles may be released, a small hole can be poked in the lid.[14]
- Instrument Setup:
 - Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument's measurement cell.[13][15] The reference pan allows for the measurement of

differential heat flow.[15]

- Purge the cell with a constant flow of inert gas, such as nitrogen, to prevent oxidative degradation during the experiment.
- Thermal Program:
 - To erase any prior thermal history, first heat the sample to a temperature well above its melting point (e.g., 120 °C) at a controlled rate.[1][4]
 - Hold the sample at this temperature for a short period (e.g., 2 minutes) to ensure complete melting.[1]
 - Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition (e.g., -50 °C).[1]
 - Finally, heat the sample again at a controlled rate (e.g., 10 °C/min) to the upper temperature limit.[1][8]
- Data Analysis:
 - The thermal transitions are analyzed from the data collected during the second heating scan.[8]
 - The glass transition (Tg) is identified as a step-like change in the heat flow curve.[12]
 - The melting transition (Tm) is observed as an endothermic peak, where the peak maximum is typically taken as the melting temperature.[12][14]
 - The latent heat of melting (ΔH_m) is calculated by integrating the area under the melting peak.[15]

Thermogravimetric Analysis (TGA)

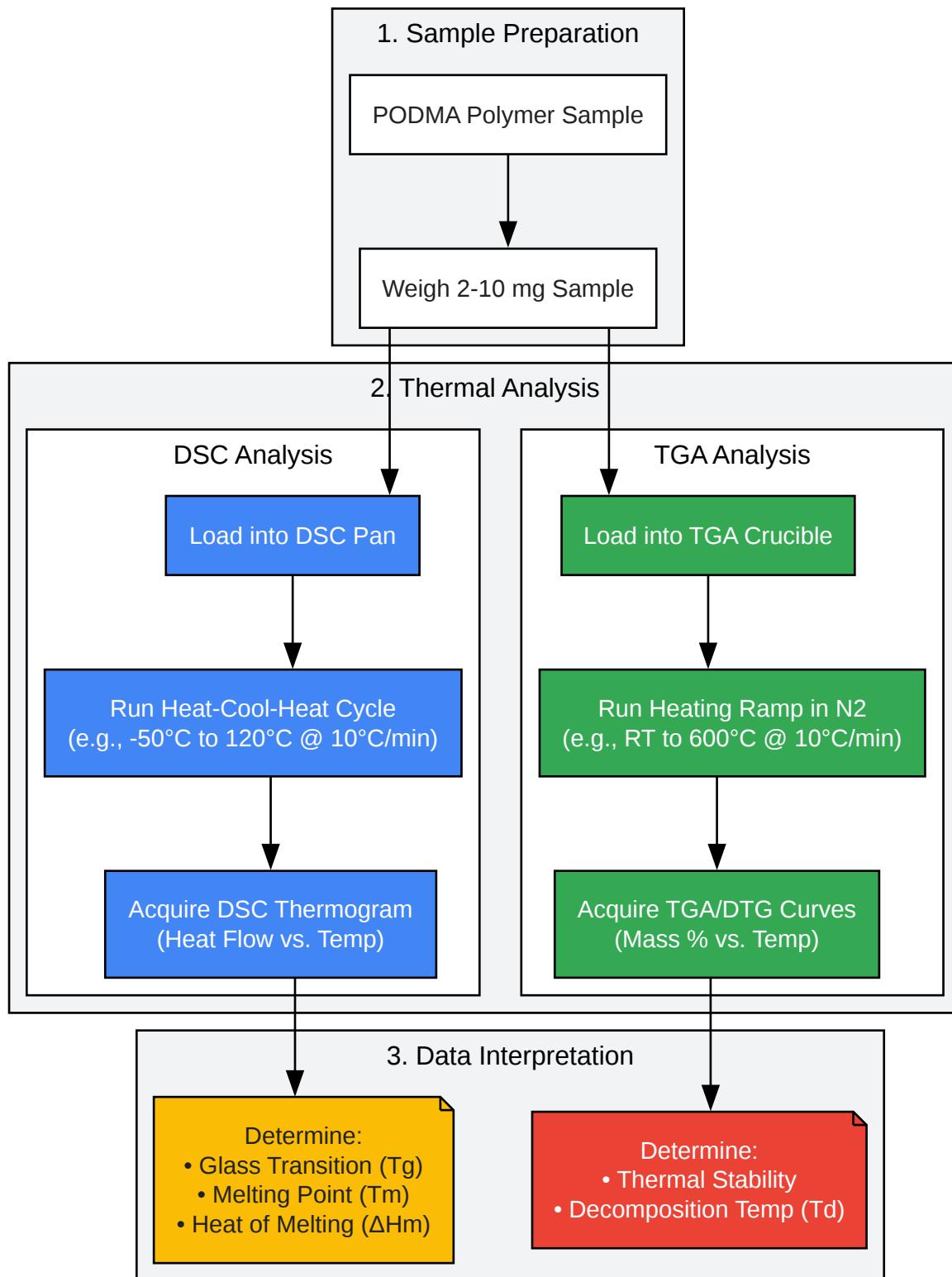
TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16][17] It is primarily used to evaluate the thermal stability and decomposition profile of a polymer.[16][18]

Methodology:

- Sample Preparation:
 - Place a small, accurately weighed sample (typically 2-10 mg) into a TGA crucible, often made of alumina or platinum.[1][16]
- Instrument Setup:
 - Position the crucible containing the sample on the instrument's high-precision microbalance, which is located inside a programmable furnace.[16]
 - Establish a controlled atmosphere by purging the furnace with a gas at a constant flow rate (e.g., 50-60 mL/min).[1][4][19] An inert atmosphere (e.g., nitrogen) is typically used to study thermal decomposition (pyrolysis), while an oxidative atmosphere (e.g., air) is used to study oxidative degradation.[16]
- Thermal Program:
 - Heat the sample from ambient temperature to a high final temperature (e.g., 600 °C to 800 °C) at a constant, linear heating rate (e.g., 10 °C/min).[1][19]
- Data Analysis:
 - The instrument records the sample mass as a function of temperature, generating a TGA curve (mass % vs. temperature).
 - The onset of decomposition is the temperature at which significant mass loss begins.
 - The thermal decomposition temperature (Td) is often reported as the temperature at which a specific amount of mass loss (e.g., 5%) has occurred.[1][4]
 - The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can be used to identify the temperatures of maximum decomposition rates for multi-step degradation processes.[16]

Visualization of Experimental Workflow

The logical flow for the comprehensive thermal characterization of poly(**octadecyl methacrylate**) is depicted below. This workflow outlines the path from sample preparation to the final determination of key thermal properties using both DSC and TGA.



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Workflow for the thermal characterization of PODMA.

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References

- 1. Poly(alkanoyl isosorbide methacrylate)s: From Amorphous to Semicrystalline and Liquid Crystalline Biobased Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POLY(OCTADECYL METHACRYLATE) CAS#: 25639-21-8 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chegg.com [chegg.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. kbfi.ee [kbfi.ee]
- 8. kar.kent.ac.uk [kar.kent.ac.uk]
- 9. Controlling the Functionality of Block Copolymer Bicontinuous Nanospheres - Kent Academic Repository [kar.kent.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 12. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 13. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 14. Video: Differential Scanning Calorimetry of Polymers [jove.com]
- 15. pslc.ws [pslc.ws]
- 16. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. epfl.ch [epfl.ch]

- 18. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
- 19. 2.6. Thermogravimetric Analysis (TGA) [bio-protocol.org]
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